molecular formula C12H14N2O B1272848 1-butyl-1H-benzimidazole-2-carbaldehyde CAS No. 430470-84-1

1-butyl-1H-benzimidazole-2-carbaldehyde

Cat. No. B1272848
M. Wt: 202.25 g/mol
InChI Key: XCCVBLAZECLPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-butyl-1H-benzimidazole-2-carbaldehyde is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. Benzimidazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the condensation of o-phenylenediamine with aromatic aldehydes. For instance, a highly selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been developed using silica-bonded propyl-S-sulfonic acid (SBSSA) as a recyclable solid acid catalyst, which operates at 80°C in water, yielding good to excellent results . Another method includes the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, either directly or via intermediate Schiff bases, to produce 1-vinylpyrrole-benzimidazole ensembles with high yields and exclusively E configuration .

Molecular Structure Analysis

Benzimidazole derivatives exhibit a variety of molecular structures depending on the substituents attached to the core benzimidazole ring. The molecular structure can significantly influence the compound's electronic properties and fluorescence. For example, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from the aforementioned synthesis method are reported to be intensely fluorescent, covering the blue region, which is of practical importance .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often acting as ligands due to their ability to coordinate with metal ions. A novel ligand system has been synthesized by the condensation of pyrrol-2-carbaldehyde and 1-benzyl-2-hydrazinobenzimidazole, which has been studied for its acid-base properties and complexing ability with divalent ions of copper, nickel, zinc, and chromium . This highlights the versatility of benzimidazole derivatives in forming complexes with metals, which can be useful in catalysis and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives like 1-butyl-1H-benzimidazole-2-carbaldehyde are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and fluorescence. As mentioned, certain derivatives are known for their intense fluorescence, which can be utilized in optical materials and sensors . The acid-base properties and the ability to form complexes with metals also contribute to the chemical versatility of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorescent Compounds : 1-butyl-1H-benzimidazole-2-carbaldehyde has been used in the synthesis of fluorescent compounds. For instance, Trofimov et al. (2009) synthesized 1-vinylpyrrole-benzimidazole ensembles with intense fluorescence covering the blue region, which are significant in practical applications like fluorescent probes (Trofimov et al., 2009).

  • Formation of Novel Compounds : Ukhin et al. (1999) demonstrated that benzimidazole-2-carbaldehyde reacts with various compounds to form unique chemical structures like 4a,11-dimorpholino-1,2,3,4,11,11a-hexahydro-4aH-indolo[1,2-a]benzimidazole, which have potential applications in medicinal chemistry and synthetic organic chemistry (Ukhin et al., 1999).

  • Synthesis of Anticancer Agents : Anwar et al. (2023) utilized 1-butyl-1H-benzimidazole-2-carbaldehyde in synthesizing indole-3-substituted-2-benzimidazoles and benzothiazoles with potential anticancer properties. This showcases its role in the development of new therapeutic agents (Anwar et al., 2023).

Material Science and Analytical Applications

  • Spectroscopic Studies : Tie-gang et al. (2011) synthesized benzimidazole compounds containing the pyrazole group and conducted quantum chemistry calculations of their spectroscopic properties. These compounds, due to their strong fluorescence, show potential applications in fluoroimmunoassay and DNA probe technologies (Tie-gang et al., 2011).

  • Structural Characterization : Rong et al. (2013) characterized 2-imidazolones, including 1-butyl-1,3-dihydro-2H-benzimidazol-2-one, providing insights into their molecular structure and bonding, crucial for the development of advanced materials (Rong et al., 2013).

properties

IUPAC Name

1-butylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCVBLAZECLPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387755
Record name 1-butyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-1H-benzimidazole-2-carbaldehyde

CAS RN

430470-84-1
Record name 1-butyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.